molecular formula C24H35N3O4 B3822211 3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide

Cat. No.: B3822211
M. Wt: 429.6 g/mol
InChI Key: VJDRNPHZNDADCX-UHFFFAOYSA-N
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Description

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a piperidine ring, which is further substituted with cyclopropanecarbonyl and hydroxymethyl groups. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide typically involves multiple stepsThe final step involves the coupling of the benzamide core with the substituted piperidine ring under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or acids, while reduction of the carbonyl group produces alcohols .

Scientific Research Applications

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and piperidine-containing molecules. Examples are:

Uniqueness

What sets 3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts .

Properties

IUPAC Name

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O4/c28-17-20-5-1-2-12-26(20)15-11-25-23(29)19-4-3-6-22(16-19)31-21-9-13-27(14-10-21)24(30)18-7-8-18/h3-4,6,16,18,20-21,28H,1-2,5,7-15,17H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDRNPHZNDADCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CCNC(=O)C2=CC(=CC=C2)OC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide
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3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide
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3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide
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3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide
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3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide
Reactant of Route 6
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-[2-(hydroxymethyl)piperidin-1-yl]ethyl]benzamide

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